molecular formula C10H16O4 B1315314 Diethyl cyclopropylmalonate CAS No. 42392-68-7

Diethyl cyclopropylmalonate

Cat. No.: B1315314
CAS No.: 42392-68-7
M. Wt: 200.23 g/mol
InChI Key: YWONUDUUMCJFPN-UHFFFAOYSA-N
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Description

Diethyl cyclopropylmalonate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a diester of malonic acid, where the malonic acid core is substituted with a cyclopropyl group. This compound is known for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Diethyl cyclopropylmalonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting metabolic and neurological pathways.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Safety and Hazards

  • Precautionary Statements : Follow safety precautions, including avoiding ingestion, washing hands thoroughly, and seeking medical attention if exposed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl cyclopropylmalonate can be synthesized through the alkylation of diethyl malonate with cyclopropyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds as follows:

  • Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
  • The enolate ion then undergoes nucleophilic substitution with cyclopropyl bromide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: Diethyl cyclopropylmalonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to cyclopropylmalonic acid.

    Decarboxylation: Upon heating, cyclopropylmalonic acid can undergo decarboxylation to form cyclopropylacetic acid.

    Alkylation: The compound can be further alkylated at the alpha position to introduce additional substituents.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating at elevated temperatures (around 150-200°C).

    Alkylation: Alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products:

    Hydrolysis: Cyclopropylmalonic acid.

    Decarboxylation: Cyclopropylacetic acid.

    Alkylation: Various substituted malonates depending on the alkyl halide used.

Mechanism of Action

The mechanism of action of diethyl cyclopropylmalonate involves its role as a precursor in various synthetic pathways. It acts as a nucleophile in alkylation reactions and can undergo decarboxylation to form reactive intermediates. These intermediates can then participate in further chemical transformations, leading to the formation of complex molecules .

Comparison with Similar Compounds

    Diethyl malonate: Similar structure but lacks the cyclopropyl group.

    Cyclopropylmalonic acid: The acid form of diethyl cyclopropylmalonate.

    Cyclopropylacetic acid: A decarboxylation product of cyclopropylmalonic acid.

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds that require specific structural features .

Properties

IUPAC Name

diethyl 2-cyclopropylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWONUDUUMCJFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284414
Record name 1,3-Diethyl 2-cyclopropylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42392-68-7
Record name 1,3-Diethyl 2-cyclopropylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42392-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-cyclopropylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethyl 2-cyclopropylpropanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl cyclopropylmalonate
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Diethyl cyclopropylmalonate
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Diethyl cyclopropylmalonate
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Diethyl cyclopropylmalonate
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Diethyl cyclopropylmalonate

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